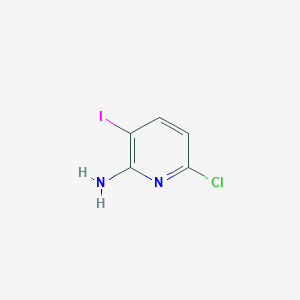

6-Chloro-3-iodopyridin-2-amine

Beschreibung

Significance of Pyridine (B92270) Scaffolds in Organic Synthesis and Medicinal Chemistry

The pyridine ring, a nitrogen-containing heterocycle, is a privileged scaffold in the realm of drug discovery and organic synthesis. researchgate.netmdpi.com Its presence in numerous natural products, such as vitamins and alkaloids, underscores its biological relevance. mdpi.comnih.gov In medicinal chemistry, the pyridine moiety is a common feature in a vast array of therapeutic agents due to its ability to engage in hydrogen bonding, its inherent weak basicity, and its capacity to improve the aqueous solubility of drug candidates. mdpi.comnih.gov Pyridine and its derivatives are integral to drugs with a wide range of activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. mdpi.comnih.govtandfonline.com The sheer volume of research and the number of FDA-approved drugs containing this heterocycle are a testament to its enduring importance. nih.gov

Role of Halogen and Amine Functionalization in Modulating Chemical Reactivity and Biological Activity

The introduction of halogen and amine groups onto the pyridine scaffold dramatically influences its chemical reactivity and biological profile. Halogens, such as chlorine and iodine, are crucial for several reasons. They can act as effective leaving groups in nucleophilic substitution reactions and are key participants in transition metal-catalyzed cross-coupling reactions, which are fundamental methods for constructing complex molecules. nih.govevitachem.com Furthermore, the presence and position of halogens can significantly alter the electronic properties of the pyridine ring, impacting its reactivity and its interactions with biological targets. nih.govnih.gov

The amine group, on the other hand, introduces a site of basicity and a handle for further functionalization. It can be readily acylated, alkylated, or used in the formation of other nitrogen-containing heterocycles. In a biological context, the amine group can participate in crucial hydrogen bonding interactions with enzymes and receptors, contributing to the pharmacological activity of the molecule. acs.org The combination of these functional groups on a single pyridine ring, as seen in 6-Chloro-3-iodopyridin-2-amine, creates a molecule with distinct and complementary reactivity at different positions.

Overview of this compound as a Versatile Synthetic Intermediate

This compound is a dihalogenated aminopyridine that has emerged as a highly versatile building block in organic synthesis. Its structure features a chlorine atom at the 6-position, an iodine atom at the 3-position, and an amine group at the 2-position of the pyridine ring. This specific arrangement of functional groups allows for selective chemical transformations. The iodine atom is typically more reactive in palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, than the chlorine atom. evitachem.comthieme-connect.com This differential reactivity enables chemists to introduce a wide variety of substituents at the 3-position while leaving the 6-chloro and 2-amino groups intact for subsequent modifications. This stepwise functionalization is a powerful strategy for the synthesis of complex, highly substituted pyridine derivatives with potential applications in medicinal chemistry and materials science.

Historical Context of Halogenated Pyridines in Advanced Chemical Applications

The study of halogenated pyridines has a long history, with early methods for their synthesis often requiring harsh reaction conditions. nih.govnih.gov These initial challenges stemmed from the electron-deficient nature of the pyridine ring, which makes it less susceptible to electrophilic aromatic substitution compared to benzene. nih.gov However, the persistent need for these compounds as key intermediates in the pharmaceutical and agrochemical industries has driven the development of more sophisticated and selective halogenation methods. nih.govnih.gov Over the years, a variety of techniques have been developed, including metalation-halogenation sequences and, more recently, transition-metal-catalyzed C-H functionalization. nih.govresearchgate.net These advancements have not only made a wider range of halogenated pyridines accessible but have also enabled their use in the late-stage functionalization of complex molecules, a critical step in drug discovery programs. nih.govnih.gov The evolution of these synthetic methods highlights the enduring importance of halogenated pyridines as foundational components in the creation of novel and functional molecules.

Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C5H4ClIN2 | chemicalbook.com |

| Molecular Weight | 254.46 g/mol | chemicalbook.com |

| IUPAC Name | This compound | sigmaaldrich.com |

| CAS Number | 800402-06-6 | chemicalbook.com |

| Physical Form | Pale-yellow to Yellow-brown Solid | sigmaaldrich.com |

| Boiling Point | 324.7±42.0 °C (Predicted) | chemicalbook.com |

| Density | 2.139±0.06 g/cm3 (Predicted) | chemicalbook.com |

| Melting Point | 146-147 °C | matrixscientific.com |

Structure

3D Structure

Eigenschaften

IUPAC Name |

6-chloro-3-iodopyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClIN2/c6-4-2-1-3(7)5(8)9-4/h1-2H,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGXIOSCUHASSOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1I)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClIN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60670324 | |

| Record name | 6-Chloro-3-iodopyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60670324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

800402-06-6 | |

| Record name | 6-Chloro-3-iodopyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60670324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-6-chloro-3-iodopyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 6 Chloro 3 Iodopyridin 2 Amine and Its Analogs

Strategic Approaches to Halogenation of Pyridine (B92270) Derivatives

The introduction of chloro and iodo substituents at specific positions on the pyridine ring is a critical aspect of synthesizing 6-Chloro-3-iodopyridin-2-amine. The directing effects of the existing substituents on the pyridine ring play a crucial role in determining the outcome of these halogenation reactions.

Regioselective Chlorination Strategies

The synthesis of the target compound often commences with or involves the chlorination of a pyridine precursor. A common starting material is 2-aminopyridine (B139424). The chlorination of 2-aminopyridine can be achieved using various reagents to selectively introduce a chlorine atom at the C6 position. One effective method involves the use of N-chlorosuccinimide (NCS) in a suitable solvent. google.com The reaction conditions are typically mild, and the regioselectivity is guided by the electronic properties of the amino group.

Another approach involves the use of hydrochloric acid and sodium hypochlorite (B82951) in an oxidative chlorination reaction. This method can yield 2-amino-5-chloropyridine, and with careful control of reaction conditions, the formation of polychlorinated byproducts can be minimized. nih.gov

A summary of representative chlorination methods for aminopyridine derivatives is presented in the table below.

| Starting Material | Reagent(s) | Solvent | Temperature (°C) | Product | Yield (%) |

| 2-Aminopyridine | N-Chlorosuccinimide (NCS) | Acetonitrile | 0-100 | 2-Amino-3,5-dichloropyridine | 53 |

| 2-Aminopyridine | HCl, NaClO | Water | 10-25 | 2-Amino-5-chloropyridine | 72 |

Directed Iodination Protocols

Following chlorination, the next crucial step is the introduction of an iodine atom at the C3 position. The directing effect of the amino and chloro groups on the pyridine ring influences the regioselectivity of this electrophilic substitution. N-Iodosuccinimide (NIS) is a widely used reagent for the iodination of electron-rich aromatic and heteroaromatic compounds. wikipedia.orgorganic-chemistry.orgsioc-journal.cncommonorganicchemistry.com The reaction of 2-amino-6-chloropyridine (B103851) with NIS, often in the presence of an acid catalyst, can lead to the desired this compound.

Another effective iodinating agent is iodine monochloride (ICl). The reaction of a substituted aminopyridine with ICl in a solvent like acetic acid can provide the iodinated product. evitachem.com For instance, the iodination of 2-chloropyridin-4-amine with ICl yields a mixture of iodinated isomers, highlighting the importance of the substitution pattern on the regiochemical outcome.

A selection of iodination methods for pyridine derivatives is outlined in the table below.

| Starting Material | Reagent(s) | Solvent | Temperature (°C) | Product | Notes |

| 2-Amino-6-chloropyridine | N-Iodosuccinimide (NIS) | Acetonitrile | Reflux | This compound | General method for iodination of aminopyridines. researchgate.net |

| 6-Chloropyridin-2-amine | Iodine Monochloride (ICl) | Acetic Acid | 70 | 6-Chloro-3-iodopyridin-2-ol (B1398703) | Reaction performed on a related substrate. evitachem.com |

Introduction of the Amino Group: Amination Pathways

The introduction of the amino group can be a key step in the synthesis of this compound, and it can be achieved through various strategies, including direct amination or through precursor-based routes.

Direct Amination Techniques

Direct amination of a dihalogenated pyridine, such as a 3,6-dihalopyridine, with an ammonia (B1221849) source can be challenging due to the potential for multiple substitutions and the need for harsh reaction conditions. However, under specific catalytic systems, direct amination can be a viable route. For instance, palladium-catalyzed amination reactions have been developed for the synthesis of polyazamacrocycles from dihalopyridines, demonstrating the feasibility of C-N bond formation at the pyridine core. researchgate.netcas.czresearcher.life

Precursor-Based Amination Routes

A more common and controlled approach involves the use of a precursor that already contains the amino group or a group that can be readily converted to an amine. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds and is widely used in the synthesis of arylamines. nih.govnih.govresearchgate.net In the context of this compound, a synthetic strategy could involve the use of a dihalopyridine, such as 2,5-dichloro-3-iodopyridine, followed by a regioselective Buchwald-Hartwig amination to introduce the amino group at the C2 position. The choice of phosphine (B1218219) ligand is critical for the success and regioselectivity of this reaction. nih.gov

The relative reactivity of the C-Cl and C-I bonds towards amination is a key consideration. Generally, the C-I bond is more reactive in palladium-catalyzed cross-coupling reactions. This differential reactivity can be exploited to achieve selective amination at the C-3 position if starting from a 2-amino-3-iodo-6-chloropyridine precursor for further functionalization.

A representative example of a precursor-based amination is shown in the table below.

| Substrate | Amine | Catalyst/Ligand | Base | Solvent | Product | Yield (%) |

| 3-Bromo-2-aminopyridine | Morpholine | Pd2(dba)3 / XPhos | NaOtBu | Toluene | 2-Amino-3-(morpholin-4-yl)pyridine | High |

Convergent and Divergent Synthesis Design

A convergent synthesis involves the independent synthesis of two or more fragments of the target molecule, which are then combined in the final steps. researchgate.net For this compound, a convergent approach could involve the synthesis of a pre-functionalized pyridine fragment containing the chloro and iodo groups, which is then coupled with an amino group source in a late-stage reaction. This approach can be efficient for building molecular complexity. For example, a 2,3,6-trisubstituted pyridine can be assembled through a convergent three-component coupling sequence. rsc.org

A divergent synthesis , on the other hand, starts from a common intermediate that is then elaborated into a variety of different target molecules. researchgate.net Starting from a core structure like 2-amino-6-chloropyridine, a divergent approach would allow for the introduction of iodine at the C3 position, followed by further diversification at other positions on the pyridine ring. This strategy is particularly useful for creating a library of related compounds for structure-activity relationship studies. For instance, 2,3,6-trisubstituted pyridines can be prepared from 3-substituted-2,6-difluoropyridines through a tandem nucleophilic aromatic substitution, showcasing a divergent approach. researchgate.net The regioselective difunctionalization of pyridines via pyridyne intermediates also offers a powerful divergent route to polyfunctionalized pyridines. nih.govrsc.org

Stepwise Functionalization Sequences

Stepwise approaches are fundamental to the synthesis of specifically substituted pyridines, allowing for precise control over the introduction of each functional group. A common route to this compound involves the sequential halogenation and amination of a pyridine precursor.

For instance, a prevalent synthetic route commences with the chlorination of a suitable pyridine derivative, followed by iodination and subsequent amination. One documented method involves the reaction of 6-chloropyridin-2-amine with iodine monochloride in acetic acid. evitachem.com This reaction is typically performed under a nitrogen atmosphere at elevated temperatures to facilitate the selective iodination at the 3-position. evitachem.com

Similarly, the synthesis of analogs like 6-Chloro-5-fluoro-3-iodopyridin-2-amine often employs a multi-step sequence. This can involve the initial preparation of a halogenated pyridine precursor, such as 2-chloro-5-fluoropyridine, followed by selective iodination at the 3-position using reagents like N-iodosuccinimide. The final step introduces the amino group at the 2-position, often through nucleophilic substitution of a halogen (typically chlorine) with ammonia or a primary amine.

The following table summarizes a typical stepwise synthesis for a related compound, 2-Chloro-3-Iodo-4-Pyridinamine:

| Step | Reactants | Reagents & Conditions | Product |

| 1 | 2-chloropyridin-4-amine | Iodine monochloride, NaOAc·3H₂O, Acetic Acid, 70°C, 16h | 2-Chloro-3-Iodo-4-Pyridinamine |

| Data sourced from ChemicalBook. chemicalbook.com |

One-Pot Reaction Strategies

In an effort to improve efficiency and reduce waste, one-pot reactions have emerged as powerful tools in organic synthesis. These strategies allow for multiple reaction steps to be carried out in a single reaction vessel without the isolation of intermediates, saving time, reagents, and solvents.

For the synthesis of 2-aminopyridine derivatives, several one-pot procedures have been developed. A general and mild one-pot amination of pyridine-N-oxides provides a valuable alternative to traditional SNAr chemistry. nih.gov This method utilizes a phosphonium (B103445) salt, PyBroP, to activate the substrate for amination, and is effective for a variety of amines and heterocyclic-N-oxides. nih.gov

Multicomponent reactions (MCRs) are another significant class of one-pot strategies. bohrium.com These reactions combine three or more starting materials in a single step to form a complex product that incorporates substantial portions of all the reactants. For example, a facile one-pot, three-component tandem reaction of acetophenones, arylaldehydes, and 2-aminopyridines has been developed for the synthesis of 3-aroylimidazo[1,2-a]pyridines. rsc.org This copper-catalyzed process is atom-economical and utilizes readily available precursors. rsc.org Another example is the titanium-catalyzed one-pot synthesis of 2-amino-3-cyanopyridines from alkynes, primary amines, isonitriles, and malononitrile. bohrium.com

Metal-Catalyzed Cross-Coupling Reactions in Pyridine Functionalization

Metal-catalyzed cross-coupling reactions are indispensable tools for the functionalization of halopyridines, enabling the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. The distinct reactivity of the chloro and iodo substituents in this compound allows for selective cross-coupling at either position. The iodine atom, being a better leaving group, is typically more reactive in these transformations. evitachem.com

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is one of the most versatile methods for forming C-C bonds, particularly for creating biaryl and heterobiaryl structures. mdpi.com This palladium-catalyzed reaction involves the coupling of an organoboron compound (like a boronic acid or ester) with an organic halide.

In the context of halopyridines, the reactivity can be influenced by the position of the halogen and the nature of the catalyst system. For instance, the coupling of 3-halopyridines with phenylboronic acid often results in higher yields compared to 2-halopyridines. mdpi.com The choice of ligand is also crucial; phosphine ligands such as PPh₃ or the more sterically hindered 2-(dicyclohexylphosphino)biphenyl (B1301957) are often essential for the successful Suzuki-Miyaura coupling of halopyridines, particularly less reactive chloro-pyridines. acs.orgnih.gov Heterogeneous catalysts, such as palladium on charcoal (Pd/C), offer advantages in terms of handling and removal from the reaction mixture. acs.orgsumitomo-chem.co.jp

A study on the exhaustive Suzuki-Miyaura reactions of polyhalogenated pyridines with alkyl boronic pinacol (B44631) esters highlighted challenges such as the potential for the Lewis basic pyridine nitrogen to inhibit the catalyst. nih.gov However, optimized conditions using a Pd(OAc)₂ pre-catalyst and a dioxane/water solvent system proved effective. nih.gov

The following table provides examples of Suzuki-Miyaura coupling reactions with halopyridines:

| Halopyridine | Coupling Partner | Catalyst System | Product | Yield | Reference |

| 2-Bromopyridine | Phenylboronic acid | Pd(OAc)₂/Benzimidazolium salt | 2-Phenylpyridine | 70.0% | mdpi.com |

| 3-Chloropyridine (B48278) | Phenylboronic acid | Pd/C, 2-(dicyclohexylphosphino)biphenyl | 3-Phenylpyridine | Good | nih.gov |

| 2-Chloro-5-iodopyridine (B1352245) | 3'-TBDMS-protected glycal | Palladium catalyst | 6-Chloropyridin-3-yl nucleoside analogue | - | acs.org |

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of arylamines from aryl halides. This reaction has been successfully applied to halopyridines, providing a direct route to aminopyridine derivatives.

The choice of ligand and base is critical for the success of the Buchwald-Hartwig amination of halopyridines. The use of a strong base like sodium tert-butoxide can limit the reaction's applicability with base-sensitive functional groups. nbu.ac.in To address this, methods using milder conditions, such as KF-alumina as a solid support and base, have been developed. nbu.ac.in

The development of more advanced catalyst systems has further expanded the scope of this reaction. For example, a fourth-generation catalyst system utilizing Josiphos-type ligands has shown to be effective for the amination of heteroaryl halides, including halopyridines, with primary amines. nih.gov The bidentate nature of these ligands is thought to prevent catalyst deactivation by the basic pyridine nitrogen. rug.nl

The following table illustrates examples of Buchwald-Hartwig amination with halopyridines:

| Halopyridine | Amine | Catalyst System | Product | Yield | Reference |

| Bromopyridines | Various amines | Pd(OAc)₂, Xantphos, Cs₂CO₃ | N-Aryl aminothiophenes | - | researchgate.net |

| Heteroaryl chlorides | Primary amines, amides, etc. | Pd(OAc)₂, CyPFtBu JosiPhos ligand | N-Heteroaryl products | High | rug.nl |

| 1,4-Dibromobenzene | Various amines | SPIONs-Bis(NHC)-Pd(II) | N,N'-Diaryl-1,4-phenylenediamine | High | nanochemres.org |

Sonogashira and Heck Coupling in Halopyridine Chemistry

Sonogashira Coupling: This palladium and copper co-catalyzed reaction provides a direct method for forming a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org It is a valuable tool for introducing alkynyl moieties onto the pyridine ring. The reactivity of halopyridines in the Sonogashira coupling follows the general trend of I > Br > Cl. wikipedia.org Heterogeneous catalysts, such as MCM-41 anchored palladium complexes, have been developed to facilitate catalyst recovery and reuse. mdpi.com

Heck Coupling: The Heck reaction is a palladium-catalyzed method for the C-C bond formation between an unsaturated halide and an alkene. researchgate.net In the context of halopyridines, the Heck reaction allows for the introduction of alkenyl groups. The use of ionic liquids as solvents has been shown to improve the regioselectivity of Heck reactions with electron-rich olefins, favoring the formation of the branched product. liv.ac.uk

Advanced Synthetic Techniques and Green Chemistry Considerations

The development of more sustainable and environmentally friendly synthetic methods is a major focus in modern chemistry. nih.gov This includes the use of green catalysts, environmentally benign solvents, and energy-efficient reaction conditions. nih.govnih.govacs.org

Microwave-assisted synthesis has been recognized as a green chemistry tool that can significantly reduce reaction times and improve yields in the synthesis of pyridine derivatives. nih.govacs.org One-pot multicomponent reactions, as discussed earlier, are also inherently greener as they reduce the number of synthetic steps and the amount of waste generated. bohrium.com

The use of iron-catalyzed reactions is another green approach, as iron is an abundant and non-toxic metal. For example, an iron-catalyzed cyclization of ketoxime acetates and aldehydes has been developed for the synthesis of substituted symmetrical pyridines. rsc.org

Furthermore, research into solvent-free reaction conditions and the use of aqueous media contributes to the development of more sustainable synthetic protocols for pyridine derivatives. bohrium.com

Microwave-Assisted Synthesis in Halopyridine Chemistry

Microwave-assisted organic synthesis has emerged as a powerful tool in the synthesis of heterocyclic compounds, including halopyridines. researchgate.net The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, while improving reaction yields and product purity. cem.com This technology offers advantages such as uniform heating, elimination of wall effects that can degrade catalysts, and energy savings. mdpi.com

In the context of halopyridine chemistry, microwave heating has been successfully applied to various reactions, including nucleophilic aromatic substitution (SNAr) and transition metal-catalyzed cross-coupling reactions. univpancasila.ac.idtandfonline.comresearchgate.net For instance, the amination of halopyridines, a key step in the synthesis of many biologically active molecules, can be significantly accelerated under microwave conditions. researchgate.net Solvent-free amination of halo-pyridines under microwave irradiation has been developed as an environmentally friendly method that provides high yields in short reaction times. researchgate.net

Research has demonstrated the efficacy of microwave-assisted synthesis for the preparation of substituted pyridines. For example, the Suzuki-Miyaura cross-coupling of 2-halopyridines with arylboronic acids has been efficiently carried out using a palladium acetate/benzimidazolium salt catalyst system under microwave heating. mdpi.com Similarly, Ullmann-type homocoupling reactions of halopyridines have been optimized using microwave irradiation, achieving reasonable yields in a significantly reduced timeframe compared to conventional heating. mdpi.com

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of a Halopyridine Analog

| Parameter | Conventional Heating | Microwave Irradiation |

| Reaction Time | 5 hours | 5 minutes |

| Yield | 43% | 88% |

| Reference | cem.com | cem.com |

This table illustrates the significant improvement in reaction time and yield when using microwave irradiation for a representative heterocyclic synthesis.

Flow Chemistry Applications

Flow chemistry, which involves conducting chemical reactions in a continuous stream through a reactor, is increasingly being adopted for the synthesis of pyridines and their derivatives due to its numerous advantages over traditional batch processing. numberanalytics.commdpi.com This methodology offers enhanced control over reaction parameters such as temperature, pressure, and reaction time, leading to improved safety, scalability, and efficiency. numberanalytics.comorganic-chemistry.orgresearchgate.net The high surface-to-volume ratio in microreactors allows for superior heat and mass transfer, which is particularly beneficial for highly exothermic or rapid reactions. numberanalytics.comresearchgate.net

The application of flow chemistry has been shown to be a safer, greener, and more efficient process for reactions such as the N-oxidation of pyridine derivatives. organic-chemistry.org In one study, a continuous flow microreactor using a titanium silicalite (TS-1) catalyst and hydrogen peroxide as the oxidant achieved up to 99% yield for various pyridine N-oxides with significantly shorter reaction times compared to batch reactions. organic-chemistry.org The system also demonstrated high stability, operating continuously for over 800 hours while maintaining catalyst activity. organic-chemistry.org

Furthermore, the synthesis of functionalized pyridines, such as 2-methylpyridines, has been expedited using a simplified bench-top continuous flow setup. researchgate.net This approach not only produced the desired products with a high degree of selectivity but also proved to be a much greener method than conventional batch protocols by reducing waste and avoiding complex work-up procedures. researchgate.net The potential for using continuous flow processes in the industrial synthesis of halogenated pyridines is recognized for its ability to enhance yield and reproducibility through precise control over reaction parameters. smolecule.com

Table 2: Advantages and Challenges of Flow Chemistry in Pyridine Synthesis

| Advantages | Challenges |

| Improved heat and mass transfer. numberanalytics.com | Potential for reactor fouling or clogging. |

| Reduced reaction times. numberanalytics.com | Requirement for specialized equipment. |

| Enhanced safety, especially for hazardous reactions. numberanalytics.com | Initial setup costs. |

| Improved scalability. numberanalytics.com | |

| Greener process with reduced waste. organic-chemistry.orgresearchgate.net |

Sustainable Synthesis Practices

The principles of green chemistry are increasingly influencing the development of synthetic routes for N-heterocyclic compounds, aiming to minimize the environmental impact of chemical processes. mdpi.comcolab.ws For the synthesis of this compound and its analogs, sustainable practices focus on several key areas, including the use of greener solvents, development of catalyst-free reactions, and atom economy.

The development of metal-free and catalyst-free reactions represents another cornerstone of sustainable synthesis. mdpi.com For instance, metal-free nucleophilic substitution of fluorine on a pyridine ring by amines has been achieved under mild conditions, showcasing high site-selectivity. Additionally, solvent-free and catalyst-free amination of halopyridines under microwave irradiation has been reported, further reducing the environmental footprint of the synthesis. researchgate.net

These green chemistry approaches are not only environmentally beneficial but can also lead to more efficient and cost-effective synthetic methods. mdpi.com The integration of techniques like microwave-assisted synthesis and flow chemistry with sustainable principles is paving the way for the next generation of pyridine synthesis. researchgate.netorganic-chemistry.org

Chemical Reactivity and Mechanistic Investigations of 6 Chloro 3 Iodopyridin 2 Amine

Nucleophilic Substitution Reactions on the Pyridine (B92270) Ring

The presence of two different halogen atoms on the pyridine ring of 6-chloro-3-iodopyridin-2-amine opens up possibilities for selective nucleophilic substitution reactions.

Reactivity at Halogenated Positions (Chlorine and Iodine)

The reactivity of the chlorine and iodine substituents in nucleophilic substitution reactions is influenced by several factors, including the nature of the nucleophile, the reaction conditions, and the electronic properties of the pyridine ring. In many instances, the iodine atom at the 3-position is a better leaving group than the chlorine atom at the 6-position, especially in palladium-catalyzed cross-coupling reactions. evitachem.com This is a common trend in halogenated aromatic compounds.

However, the relative reactivity can be influenced by the specific reaction conditions. For instance, in nucleophilic aromatic substitution (SNAr) reactions, the position of the halogen relative to the activating amino group and the ring nitrogen plays a crucial role. The electron-withdrawing nature of the pyridine ring nitrogen activates the halogen atoms for displacement by nucleophiles.

Regioselectivity and Stereoselectivity in Substitution Processes

The distinct electronic and steric environments of the chlorine and iodine atoms in this compound allow for regioselective reactions. In palladium-catalyzed cross-coupling reactions, the substitution often occurs selectively at the more reactive C-I bond. evitachem.com For instance, in the synthesis of epibatidine, a related compound, 6-chloro-3-iodopyridine, undergoes hydroarylation with high stereoselectivity. mdpi.comnih.gov

The choice of catalyst and reaction conditions is paramount in controlling which halogen is substituted. For example, in the study of bromo-chloropyridine C-nucleosides, it was found that cross-coupling reactions could be directed chemoselectively to the position of the bromine atom. rsc.org However, nucleophilic substitutions were found to be less selective, often resulting in mixtures of products. rsc.org This highlights the complexity of predicting and controlling regioselectivity in such systems.

Reactions Involving the Amine Functionality

The primary amino group of this compound is a key site for a variety of chemical transformations.

Acylation and Alkylation Reactions

The amino group can readily undergo acylation and alkylation reactions. Acylation, the addition of an acyl group, is a common transformation. For example, the reaction of this compound with acetyl chloride results in the formation of N-(6-chloro-3-iodopyridin-2-yl)acetamide. nih.gov Alkylation, the addition of an alkyl group, is also a feasible reaction. For instance, the N-alkylation of 2-amino-6-chloropyridine (B103851) can be achieved using propyl halides. These reactions are fundamental in modifying the properties of the parent molecule and are often employed in the synthesis of more complex structures. nih.gov

Table 1: Examples of Acylation and Alkylation Reactions

| Reactant | Reagent | Product | Reaction Type |

| This compound | Acetyl chloride | N-(6-chloro-3-iodopyridin-2-yl)acetamide | Acylation |

| 2-Amino-6-chloropyridine | Propyl halide | 6-Chloro-N-propylpyridin-2-amine | Alkylation |

Condensation Reactions

The amino group can participate in condensation reactions, where it reacts with a carbonyl compound to form a larger molecule, often with the elimination of water. A common example is the formation of Schiff bases (imines) through the reaction of an amine with an aldehyde or ketone. For instance, 2-aminopyridine (B139424) can react with salicylaldehyde (B1680747) to form a Schiff base. asianpubs.org These reactions are important for creating new carbon-nitrogen bonds and are widely used in the synthesis of various heterocyclic compounds. The reactivity of the amino group in this compound in such condensation reactions would be influenced by the electronic effects of the halogen substituents on the pyridine ring.

Derivatization for Enhanced Reactivity or Specific Properties

The functional groups of this compound can be modified to enhance its reactivity or to introduce specific properties. For instance, the amino group can participate in reactions like Buchwald-Hartwig amination. The presence of multiple halogens allows for sequential substitutions, which is a key strategy in modular synthesis. For example, in compounds like 5-Bromo-6-chloro-3-iodopyridin-2-amine, the bromine atom is often the most labile, facilitating its replacement, followed by reactions at the chlorine and iodine positions.

Derivatization can also be achieved at the pyridine nitrogen. For example, N-pivaloyl protected 2-amino-3-chloro-5-(trifluoromethyl)pyridine (B1268430) can be lithiated at the 4-position and subsequently reacted with electrophiles like iodine or benzaldehyde. scispace.comresearchgate.net This highlights how protecting groups can direct reactions to specific sites on the pyridine ring.

Interactive Table: Derivatization Reactions of Substituted Pyridines

| Starting Material | Reagents | Product | Key Transformation | Reference |

| 5-Bromo-6-chloro-3-iodopyridin-2-amine | Nucleophile (e.g., amine) | Sequentially substituted pyridine | Selective substitution of halogens | |

| N-pivaloyl-2-amino-3-chloro-5-(trifluoromethyl)pyridine | 1. LIDA 2. Electrophile (I₂, PhCHO) | 4-substituted-2-amino-3-chloro-5-(trifluoromethyl)pyridine | Directed ortho-metalation and functionalization | scispace.comresearchgate.net |

| 2-amino-6-chloropyridine | 1. Iodination 2. Thiolation 3. Deprotection | 2-amino-6-chloropyridine-3-thiol | Introduction of a thiol group at the 3-position | smolecule.com |

Electrophilic Aromatic Substitution Reactions on the Pyridine Nucleus

The substituents on the pyridine ring of this compound exert significant directing effects in electrophilic aromatic substitution reactions. The amino group (NH2) is a strong activating group and is ortho-, para-directing. The chlorine (Cl) and iodine (I) atoms are deactivating groups but are also ortho-, para-directing. The interplay of these electronic effects determines the regioselectivity of incoming electrophiles.

In the case of this compound, the amino group at position 2 strongly activates the ring, particularly at positions 3 and 5. However, position 3 is already occupied by an iodine atom. The chlorine atom at position 6 deactivates the ring. The directing effects of the substituents can be complex and are also influenced by the reaction conditions. For instance, in related systems like 3-methoxypyridine, nitration occurs preferentially at the 2- and 6-positions. scispace.com

The "halogen dance" is a base-induced migration of a halogen atom on an aromatic or heteroaromatic ring. researchgate.net This rearrangement can be a useful synthetic tool for accessing isomers that are difficult to obtain through other methods. clockss.org For example, treatment of 4-chloro-3-iodopyridine (B1630668) with lithium diisopropylamide (LDA) can induce iodine migration to yield 3-chloro-4-iodopyridine (B48283) isomers.

In the context of this compound, while specific studies on its halogen dance are not prevalent, the general principles apply. The presence of multiple halogens and an amino group could lead to complex rearrangements under strong basic conditions. The reaction is often initiated by deprotonation, followed by halogen migration. researchgate.netscribd.com For instance, in 2-chloro-3-fluoro-4-iodopyridine, treatment with LDA led to the migration of iodine to the 5-position. scribd.com

Metalation and Organometallic Transformations

Directed ortho-metalation is a powerful technique for the functionalization of pyridines. researchgate.netacs.org The choice of base and reaction conditions is crucial for achieving regioselectivity. For instance, the lithiation of 3-chloropyridine (B48278) with LDA at low temperatures, followed by quenching with an electrophile, leads to the formation of ortho-disubstituted pyridines. researchgate.net In the case of N-pivaloyl protected 2-amino-3-chloro-5-(trifluoromethyl)pyridine, lithiation with LIDA occurs at the 4-position. scispace.comresearchgate.net

Grignard reagents can also be employed for the functionalization of halopyridines. These reactions often proceed via nucleophilic substitution or cross-coupling pathways. For example, the reaction of 2-substituted-3-cyanoquinolines with Grignard reagents can lead to either 1,2- or 1,4-addition products depending on the substituents and the Grignard reagent used. grafiati.com

The organolithium or Grignard intermediates generated from this compound can undergo transmetalation with other metals, such as zinc, to form more stable and often more reactive organozinc reagents. uni-muenchen.de These organozinc species can then participate in a variety of cross-coupling reactions, such as Suzuki-Miyaura or Negishi couplings, to introduce a wide range of substituents onto the pyridine ring. sci-hub.sedur.ac.uk

For instance, a mixed lithium-zinc combination has been used for the efficient functionalization of various methoxy- and fluoro-pyridines at specific positions. researchgate.net This approach allows for the creation of diverse libraries of substituted pyridines for various applications.

Interactive Table: Metalation and Cross-Coupling Reactions

| Substrate | Reagents | Intermediate/Product | Reaction Type | Reference |

| 3-Chloropyridine | 1. LDA, -75°C 2. Electrophile | ortho-disubstituted pyridines | Directed ortho-metalation | researchgate.net |

| N-pivaloyl-2-amino-3-chloro-5-(trifluoromethyl)pyridine | LIDA | 4-lithiated intermediate | Directed ortho-metalation | scispace.comresearchgate.net |

| 2-Substituted-3-cyanoquinolines | Grignard Reagents | Addition products | Grignard Addition | grafiati.com |

| Methoxy- and fluoro-pyridines | LiTMP/ZnCl₂·TMEDA, then I₂ | Iodinated pyridines | Deprotometalation/Iodination | researchgate.net |

Oxidation and Reduction Chemistry of Pyridine Derivatives

The oxidation and reduction of pyridine derivatives are fundamental transformations in organic synthesis, allowing for the introduction of new functional groups and the modification of the electronic properties of the heterocyclic ring. The reactivity of this compound in redox reactions is influenced by the interplay of the electron-donating amino group and the electron-withdrawing chloro and iodo substituents.

Oxidation:

The pyridine nitrogen is susceptible to oxidation, typically forming N-oxides upon treatment with oxidizing agents. However, the presence of the electron-donating amino group at the 2-position can direct oxidation to other sites or influence the reactivity of the nitrogen atom. For related halogenated pyridines, common oxidizing agents are employed to achieve this transformation. While specific studies on this compound are not available, the oxidation of structurally similar compounds suggests potential reaction pathways. For instance, the hydroxyl group of 6-chloro-3-iodopyridin-2-ol (B1398703) can be oxidized to a carbonyl compound. evitachem.com

Common oxidizing agents used for pyridine derivatives include:

Peroxy acids (e.g., m-chloroperoxybenzoic acid, MCPBA)

Hydrogen peroxide evitachem.com

Potassium permanganate (B83412)

The amino group itself can also be a site of oxidation, potentially leading to nitroso or nitro derivatives under specific conditions, although this can be challenging to control in the presence of other reactive sites.

Reduction:

The reduction of halogenated pyridines can proceed via several pathways, including the reduction of the pyridine ring, the reductive dehalogenation, or the reduction of other functional groups. The iodo substituent is generally more susceptible to reduction than the chloro substituent. Catalytic hydrogenation is a common method for the reduction of the pyridine ring and for dehalogenation. A patent for the production of 6-chloro-3-pyridylmethylamine describes the reduction of a related imine using hydrogen gas in the presence of a platinum catalyst. google.com

Typical reducing agents and their potential effects on this compound are summarized in the table below, based on the reactivity of analogous compounds.

| Reagent | Potential Transformation | Notes |

| Catalytic Hydrogenation (e.g., H₂, Pd/C) | Reduction of the pyridine ring, dehalogenation (iodo group more reactive) | The amino group may direct the reaction or require protection. |

| Metal Hydrides (e.g., NaBH₄, LiAlH₄) | Generally, do not reduce the pyridine ring but can reduce other functional groups. Can effect dehalogenation under certain conditions. | The reactivity would be influenced by the specific hydride and reaction conditions. |

| Dissolving Metal Reduction (e.g., Na/NH₃) | Can lead to the reduction of the aromatic ring. | A powerful reduction method that could lead to multiple products. |

Reaction Mechanism Elucidation through Computational and Experimental Studies

Detailed mechanistic studies, both computational and experimental, are crucial for understanding the reactivity and selectivity of chemical reactions. While specific studies for this compound are not prominent, research on analogous systems provides significant insights into the likely reaction mechanisms.

Computational Studies on Related Systems:

Density Functional Theory (DFT) calculations have been employed to study the site-selectivity in palladium-catalyzed cross-coupling reactions of dihalopyridines. These studies highlight the importance of the catalyst and the electronic nature of the substituents in determining the reaction outcome. For instance, mechanistic studies on the isomerization of 3-bromopyridines suggest the involvement of pyridyne intermediates. rsc.org Such computational approaches could be applied to this compound to predict the most favorable reaction pathways and transition states for various transformations.

Key areas for computational investigation would include:

Frontier Molecular Orbital (FMO) analysis: To predict the sites of nucleophilic and electrophilic attack.

Transition state calculations: To determine the activation energies for different reaction pathways, such as oxidative addition in cross-coupling reactions.

Reaction coordinate mapping: To understand the energy profile of a reaction from reactants to products.

Experimental Mechanistic Studies on Halogenated Pyridines:

Experimental studies on the reactivity of halogenated pyridines often focus on nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions. The reactivity of halogens in SNAr reactions on the pyridine ring generally follows the order F > Cl > Br > I, while in palladium-catalyzed reactions, the reactivity is typically I > Br > Cl.

A study on the reaction of 4-aminopyridine (B3432731) with halogens revealed the formation of charge-transfer complexes and ionic species, highlighting the role of the amino group and the pyridine nitrogen in these interactions. acs.orgacs.orgresearchgate.net Mechanistic studies on the palladium-catalyzed amination of 2-chloro-3-iodo- and 2-chloro-5-iodopyridine (B1352245) have shown that the choice of catalyst and base is critical for achieving high selectivity and yield. thieme-connect.com These findings suggest that in reactions involving this compound, the iodine atom would be the primary site for oxidative addition in palladium-catalyzed cross-coupling reactions.

The table below summarizes key mechanistic features inferred from studies on related compounds that would be relevant for this compound.

| Reaction Type | Key Mechanistic Features | Influencing Factors |

| Nucleophilic Aromatic Substitution (SNAr) | Formation of a Meisenheimer-like intermediate. The position of attack is influenced by the directing effects of the substituents. | Nature of the nucleophile, leaving group ability (Cl vs. I), and solvent. |

| Palladium-Catalyzed Cross-Coupling | Oxidative addition of the C-I bond to a Pd(0) complex, followed by transmetalation and reductive elimination. | Catalyst (ligand and metal center), base, and solvent. The amino group can act as a ligand or directing group. |

| Halogen Dance Reactions | Base-catalyzed isomerization of halogenated arenes via aryne intermediates. | Strength and type of base, reaction temperature. |

Further experimental and computational studies are necessary to fully elucidate the specific reaction mechanisms and reactivity patterns of this compound.

Spectroscopic and Structural Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation

NMR spectroscopy is a powerful, non-destructive analytical technique that provides information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal intensities, the precise arrangement of atoms in 6-Chloro-3-iodopyridin-2-amine can be determined.

1H NMR Chemical Shift Analysis of Pyridine (B92270) and Amino Protons

The 1H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons on the pyridine ring and the protons of the amino group. The electron-withdrawing effects of the chlorine and iodine atoms, as well as the nitrogen atom within the pyridine ring, significantly influence the chemical shifts of the ring protons, causing them to appear in the downfield region of the spectrum.

The two aromatic protons are expected to appear as doublets due to coupling with each other. The proton at the 5-position (H-5) is anticipated to be more deshielded and thus appear at a higher chemical shift compared to the proton at the 4-position (H-4), owing to the anisotropic effect of the adjacent iodine atom. The amino (-NH2) protons typically appear as a broad singlet, and its chemical shift can be influenced by solvent and concentration due to hydrogen bonding.

Table 1: Predicted 1H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H-4 | 6.8 - 7.2 | d |

| H-5 | 7.5 - 7.9 | d |

Note: Predicted values are based on analysis of similar substituted pyridines. Actual values may vary depending on the solvent and experimental conditions.

13C NMR Spectroscopic Insights into Pyridine Ring Carbons

The 13C NMR spectrum provides valuable information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts of the pyridine ring carbons are influenced by the attached substituents. The carbon atoms directly bonded to the electronegative chlorine, iodine, and nitrogen atoms (C-2, C-3, and C-6) are expected to be significantly deshielded and appear at lower field.

Specifically, the C-2 carbon, bonded to both the amino group and the ring nitrogen, and the C-6 carbon, bonded to the chlorine atom, are expected to have the highest chemical shifts. The C-3 carbon, bearing the iodine atom, will also be downfield, with its chemical shift influenced by the heavy atom effect of iodine. The remaining carbons, C-4 and C-5, will appear at higher field.

Table 2: Predicted 13C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 | 155 - 160 |

| C-3 | 85 - 95 |

| C-4 | 110 - 115 |

| C-5 | 140 - 145 |

Note: Predicted values are based on analysis of similar substituted pyridines. Actual values may vary depending on the solvent and experimental conditions.

15N NMR and 19F/129I NMR (if applicable to derivatives)

While not as common as 1H and 13C NMR, 15N NMR could provide useful information about the electronic environment of the two nitrogen atoms in the molecule (the pyridine ring nitrogen and the amino group nitrogen). The chemical shifts would be indicative of the hybridization and the extent of electron delocalization.

For derivatives of this compound containing fluorine, 19F NMR would be a highly sensitive and informative technique. Similarly, while technically challenging due to the quadrupolar nature of the nucleus, 129I NMR could theoretically provide direct information about the carbon-iodine bond, though it is not a routine analytical method.

2D NMR Techniques (COSY, HMQC, HMBC)

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the 1H and 13C NMR signals.

COSY (Correlation Spectroscopy): A 1H-1H COSY experiment would show correlations between the two coupled aromatic protons (H-4 and H-5), confirming their adjacent positions on the pyridine ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link the H-4 signal to the C-4 signal and the H-5 signal to the C-5 signal.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons. For instance, the amino protons could show correlations to C-2 and C-3, while the aromatic protons would show correlations to several other carbons in the ring, helping to piece together the complete molecular structure.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound. It also offers insights into the structure through the analysis of fragmentation patterns.

The mass spectrum of this compound would show a molecular ion peak (M+) corresponding to the mass of the entire molecule. Due to the presence of chlorine, which has two common isotopes (35Cl and 37Cl in an approximate 3:1 ratio), the molecular ion peak will appear as a characteristic isotopic cluster, with an M+2 peak that is about one-third the intensity of the M+ peak.

Upon ionization, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments is often unique to a particular molecule and can be used to deduce its structure. Common fragmentation pathways for halogenated aromatic compounds include the loss of a halogen atom or a hydrogen halide molecule. scribd.com For this compound, initial fragmentation might involve the loss of an iodine radical (I•), which is a good leaving group, or a chlorine radical (Cl•).

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion, often to four or more decimal places. This allows for the determination of the exact molecular formula of the compound. For this compound, HRMS would confirm the elemental composition of C5H4ClIN2 by matching the experimentally measured exact mass to the theoretically calculated mass.

Table 3: Predicted HRMS Data for this compound

| Ion | Calculated Exact Mass (m/z) |

|---|---|

| [M]+ (C5H435ClIN2) | 253.9108 |

Note: Calculated values are for the most abundant isotopes.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides detailed information about the functional groups and bonding arrangements within a molecule. The spectra for this compound would be characterized by vibrations originating from the pyridine ring, the amino group (N-H), and the carbon-halogen bonds (C-Cl, C-I).

Pyridine Ring Vibrations: The pyridine ring gives rise to several characteristic bands. The C-C and C-N stretching vibrations typically appear in the 1610 cm⁻¹ to 1430 cm⁻¹ region. chimia.chresearchgate.net For 2-aminopyridine (B139424), strong bands are observed around 1600, 1562, 1481, and 1439 cm⁻¹. chimia.ch The ring breathing mode, a symmetric stretching of the entire ring, is often observed near 1000 cm⁻¹ and is sensitive to substitution. acs.orgresearchgate.net

N-H Vibrations: The primary amine group (-NH₂) is characterized by several distinct vibrational modes.

Stretching: Asymmetric and symmetric N-H stretching vibrations are expected in the 3500-3300 cm⁻¹ range. tsijournals.comnih.gov For 2-aminopyridine, these bands have been reported at approximately 3442 cm⁻¹ and 3300 cm⁻¹. tsijournals.com

Scissoring (Bending): The in-plane N-H bending (scissoring) mode typically appears as a strong band in the 1650-1590 cm⁻¹ region. tsijournals.com In 2-aminopyridine, this vibration is observed around 1617-1628 cm⁻¹. tsijournals.com

Wagging and Twisting: Out-of-plane N-H wagging and twisting modes occur at lower frequencies. tsijournals.com

C-X (Halogen) Vibrations: The carbon-halogen stretching vibrations are dependent on the mass of the halogen atom.

C-Cl Stretching: The C-Cl stretching vibration for aromatic chlorides is typically found in the broad region of 850-550 cm⁻¹.

C-I Stretching: Due to the heavier mass of iodine, the C-I stretching vibration is expected at a lower frequency, generally in the 600-500 cm⁻¹ range.

Table 2: Typical Vibrational Frequencies for Functional Groups in this compound This table is interactive. Click on the headers to sort the data.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Amine (-NH₂) | Asymmetric & Symmetric Stretching | 3500 - 3300 | tsijournals.com |

| Amine (-NH₂) | Scissoring (In-plane Bending) | 1650 - 1590 | tsijournals.com |

| Pyridine Ring | C=C / C=N Stretching | 1610 - 1430 | chimia.chresearchgate.net |

| Pyridine Ring | Ring Breathing | ~1000 | acs.org |

| C-H (Aromatic) | Stretching | 3100 - 3000 | tsijournals.com |

| C-Cl | Stretching | 850 - 550 | N/A |

| C-I | Stretching | 600 - 500 | N/A |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The UV-Vis spectrum of this compound is governed by electronic transitions within the aromatic system. Like other pyridine derivatives, its spectrum is expected to be dominated by π → π* and n → π* transitions. wikipedia.orgrsc.org

π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically high-intensity (high molar absorptivity) and occur at shorter wavelengths. For substituted pyridines, these transitions are often observed in the 250-300 nm range. researchgate.net Benzene, for comparison, exhibits a π → π* transition at 255 nm. wikipedia.org

n → π Transitions:* These transitions involve the promotion of a non-bonding electron (from the nitrogen lone pair) to a π* antibonding orbital. These transitions are generally of lower intensity and occur at longer wavelengths compared to π → π* transitions.

The presence of the amino group (an auxochrome) and the halogen substituents (chloro and iodo groups) will influence the position and intensity of these absorption bands. The amino group typically causes a bathochromic (red) shift, moving the absorption to longer wavelengths. Halogen substituents can also induce shifts in the absorption maxima. Studies on isomeric iodopyridines show UV absorption in the region around 300 nm. nih.gov The solvent environment can also significantly affect the wavelengths of these transitions. wikipedia.org

X-ray Crystallography for Solid-State Structure Determination

While a specific crystal structure for this compound has not been reported in the Cambridge Structural Database, analysis of closely related halogenated aminopyridine and aminopyrimidine structures provides insight into the expected molecular geometry and intermolecular interactions. mdpi.commdpi.com

The molecular geometry is defined by the bond lengths, bond angles, and torsional angles of the atoms. Based on analogous structures, the pyridine ring is expected to be largely planar. The exocyclic amino group may show a slight pyramidalization.

Bond Lengths: In related aminopyrimidine structures, C-N bond lengths within the ring are typically in the range of 1.32 to 1.34 Å. researchgate.net The exocyclic C-NH₂ bond is expected to be a single bond, with a length around 1.35-1.38 Å, indicating some delocalization of the nitrogen lone pair into the aromatic ring. The C-Cl bond length is anticipated to be approximately 1.74 Å, and the C-I bond length around 2.10 Å.

Bond Angles: The internal angles of the pyridine ring will deviate slightly from the ideal 120° of a perfect hexagon due to the presence of the heteroatom and substituents. The C-C-N and C-N-C angles will be influenced by the electronic effects of the attached groups. For example, angles in substituted pyrimidine (B1678525) rings are observed in the range of 116°-122°. researchgate.net

Torsional Angles: Torsional angles define the conformation of the molecule. The planarity of the pyridine ring means that the ring's torsional angles will be close to 0°. The orientation of the amino group relative to the ring is a key conformational feature. mdpi.com

Table 3: Representative Bond Lengths and Angles from Analogous Halogenated Heterocyclic Amines This table is interactive. Click on the headers to sort the data.

| Parameter | Bond/Angle | Typical Value |

|---|---|---|

| Bond Length | C-N (ring) | 1.32 - 1.34 Å |

| Bond Length | C-C (ring) | 1.38 - 1.40 Å |

| Bond Length | C-NH₂ | 1.35 - 1.38 Å |

| Bond Length | C-Cl | ~1.74 Å |

| Bond Length | C-I | ~2.10 Å |

| Bond Angle | C-N-C (ring) | ~117° |

| Bond Angle | C-C-N (ring) | ~123° |

Note: Data are representative values derived from structurally similar compounds and general crystallographic data, not from an experimental structure of this compound.

The solid-state packing of this compound would be dictated by a combination of non-covalent interactions, including hydrogen bonds, halogen bonds, and π–π stacking. mdpi.commdpi.com

Hydrogen Bonding: The amino group is an excellent hydrogen bond donor, while the ring nitrogen is a hydrogen bond acceptor. This facilitates the formation of strong N-H···N intermolecular hydrogen bonds, which often lead to the assembly of molecules into chains, dimers, or more complex networks in the crystal lattice.

Halogen Bonding: The iodine atom at the 3-position is a potential halogen bond donor. The electron-withdrawing nature of the pyridine ring can create a region of positive electrostatic potential (a σ-hole) on the iodine atom, allowing it to interact favorably with Lewis bases (electron donors) such as the nitrogen or chlorine atoms of neighboring molecules (e.g., C-I···N or C-I···Cl interactions). acs.orgnih.gov These interactions are highly directional and can play a significant role in crystal engineering. mdpi.com

The interplay of these various intermolecular forces would determine the final three-dimensional arrangement of the molecules in the solid state.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic environment of a molecule, which in turn dictates its physical and chemical properties. For a molecule like 6-Chloro-3-iodopyridin-2-amine, with its combination of an aromatic ring, an amino group, and two different halogen substituents, these calculations can reveal intricate details about electron distribution and reactivity hotspots.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost. It is particularly well-suited for determining the ground-state geometry and electronic energy of molecules like this compound.

In a typical DFT study, the molecule's geometry is optimized to find the lowest energy conformation. This involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached. For this compound, this would result in precise bond lengths, bond angles, and dihedral angles.

Table 1: Representative DFT-Calculated Properties for Substituted Pyridines (Note: This table is illustrative and based on general findings for substituted pyridines, not specific to this compound)

| Property | Typical Calculated Value Range | Significance for this compound |

| HOMO Energy | -5.0 to -7.0 eV | Indicates the molecule's ability to donate electrons (nucleophilicity). The amino group is expected to raise the HOMO energy. |

| LUMO Energy | -0.5 to -2.5 eV | Indicates the molecule's ability to accept electrons (electrophilicity). Halogen substituents can lower the LUMO energy. |

| HOMO-LUMO Gap | 3.0 to 6.0 eV | Relates to the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity. |

| Dipole Moment | 1.0 to 4.0 D | Reflects the overall polarity of the molecule, influenced by the electronegative halogen and nitrogen atoms. |

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, offer a higher level of theory and can provide very accurate electronic properties. Methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (e.g., CCSD(T)) are often used as benchmarks.

For this compound, ab initio calculations could be employed to precisely determine properties such as electron affinity, ionization potential, and electronic transitions. A comprehensive ab initio study on halogenated nucleic acid base pairs has demonstrated the utility of these methods in understanding non-covalent interactions like hydrogen and halogen bonds nih.govnih.gov. Such interactions would also be present in systems involving this compound.

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP is mapped onto the molecule's electron density surface, with different colors representing regions of varying electrostatic potential.

For this compound, an MEP analysis would likely reveal:

Negative Potential (Red/Yellow): Concentrated around the nitrogen atom of the pyridine (B92270) ring and the amino group, indicating regions susceptible to electrophilic attack. The nitrogen of the pyridine ring in substituted pyridines is known to have a sensitive negative electrostatic potential that is influenced by the nature of the substituents researchgate.netnih.gov.

Positive Potential (Blue): Located around the hydrogen atoms of the amino group and potentially a "sigma-hole" on the iodine and chlorine atoms. A sigma-hole is a region of positive electrostatic potential on a halogen atom, which allows it to act as a halogen bond donor fu-berlin.de. This has been observed in computational studies of other halogenated pyridines fu-berlin.de.

Neutral Regions (Green): Typically found over the carbon atoms of the aromatic ring.

Studies on other halogenated molecules have shown a strong correlation between the MEP at the nuclei and the strength of intermolecular interactions like halogen bonding rsc.org.

Reaction Pathway and Transition State Analysis

Computational chemistry is instrumental in mapping out the energetic landscape of a chemical reaction, including the identification of intermediates and transition states. This provides a detailed, step-by-step understanding of the reaction mechanism.

For this compound, computational methods can be used to explore various reaction mechanisms, such as nucleophilic aromatic substitution or cross-coupling reactions. By calculating the energies of reactants, products, intermediates, and transition states, the most favorable reaction pathway can be determined.

For example, the mechanism of reactions involving 2-aminopyridines can be complex. Computational studies on the synthesis of 2-aminopyridine (B139424) derivatives have proposed mechanisms involving several intermediates and cyclization steps nih.gov. Similarly, the reaction of pyridine N-oxides to form 2-aminopyridines has been elucidated through computational analysis of different possible pathways nih.govacs.org.

Computational models can predict the reactivity and selectivity of this compound in various reactions. Reactivity indices derived from DFT, such as Fukui functions and local softness, can identify the most reactive atoms in the molecule.

Nucleophilic Sites: The nitrogen of the pyridine ring and the amino group are expected to be the primary nucleophilic centers. DFT analysis of the nucleophilicity of substituted pyridines supports this general trend ias.ac.in.

Electrophilic Sites: The carbon atoms attached to the chlorine and iodine atoms are likely to be the most electrophilic sites, susceptible to nucleophilic attack. The iodine atom, being a good leaving group, would make the C-I bond a key site for substitution reactions.

Transition state theory, combined with calculated activation energies, can be used to predict the regioselectivity and stereoselectivity of reactions involving this compound. For instance, in reactions with multiple possible outcomes, the pathway with the lowest activation barrier will be the kinetically favored one. Computational studies on enzymatic reactions have successfully used this approach to explain observed stereospecificity rsc.org.

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular dynamics (MD) simulations are a computational method used to simulate the physical movements of atoms and molecules. For this compound, MD simulations would provide a dynamic picture of its behavior, revealing how it flexes, rotates, and interacts with its environment over time.

Conformational Analysis: The pyridine ring of this compound is inherently aromatic and thus relatively planar. However, the exocyclic amino group introduces a degree of conformational flexibility. MD simulations could explore the rotational barrier around the C2-NH2 bond, identifying the most energetically favorable orientations of the amino group relative to the pyridine ring and its bulky substituents. This analysis would yield a conformational energy landscape, highlighting the populations of different conformers at physiological temperatures. Key parameters that would be analyzed from an MD simulation are presented in Table 1.

Table 1: Key Parameters in Molecular Dynamics Simulation for Conformational Analysis

| Parameter | Description | Relevance to this compound |

|---|---|---|

| Dihedral Angle | The angle between four sequentially bonded atoms. | Tracks the rotation of the amino group relative to the pyridine ring. |

| Potential Energy | The total energy of the system as a function of its atomic coordinates. | Identifies low-energy, stable conformations and high-energy transition states. |

| Root Mean Square Deviation (RMSD) | A measure of the average distance between the atoms of superimposed molecules. | Assesses the stability of the molecule's conformation over the simulation time. |

Interaction Analysis: To understand its potential biological activity, MD simulations can be employed to study the interactions of this compound with a target protein. After an initial docking pose is predicted, an MD simulation can refine this prediction and provide a more realistic view of the binding dynamics. The simulation would reveal the stability of the ligand-protein complex and identify key intermolecular interactions, such as hydrogen bonds, halogen bonds (involving the chlorine and iodine atoms), and hydrophobic interactions. For instance, the amino group and the pyridine nitrogen are potential hydrogen bond donors and acceptors, respectively. The chlorine and iodine atoms could participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in molecular recognition.

Structure-Activity Relationship (SAR) Studies through Computational Modeling

A typical computational SAR workflow for this compound would involve creating a library of virtual analogs by modifying its core structure. These modifications could include:

Substitution at the amino group: Introducing different alkyl or aryl groups to probe the steric and electronic requirements of the binding pocket.

Modification of the halogen substituents: Replacing the chlorine or iodine with other halogens (e.g., fluorine, bromine) or other functional groups to modulate the electronic properties and halogen bonding potential of the molecule.

Positional isomerization: Moving the substituents to different positions on the pyridine ring to understand the geometric constraints of the target binding site.

These virtual analogs would then be subjected to computational analyses, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling.

Molecular Docking: Each analog in the virtual library would be docked into the active site of a target protein. The docking scores, which estimate the binding affinity, would provide a preliminary assessment of the potential activity of each analog.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that relate the chemical structures of a series of compounds to their biological activities. By calculating various molecular descriptors for the virtual analogs of this compound (e.g., molecular weight, logP, polar surface area, electronic properties), a QSAR model could be developed to predict their activity. This model would help in identifying the key structural features that are either beneficial or detrimental to the desired biological effect. An example of the types of data that would be generated in a computational SAR study is shown in Table 2.

Table 2: Hypothetical Data from a Computational SAR Study of this compound Analogs

| Compound | Modification | Predicted Docking Score (kcal/mol) | Calculated LogP | Key Predicted Interaction |

|---|---|---|---|---|

| This compound | Parent Compound | -7.5 | 2.8 | Hydrogen bond with Ser123 |

| Analog 1 | 6-Fluoro substitution | -7.2 | 2.1 | Hydrogen bond with Ser123 |

| Analog 2 | 3-Bromo substitution | -7.6 | 2.9 | Halogen bond with Tyr150 |

| Analog 3 | N-methyl substitution | -7.0 | 3.1 | Steric clash with Phe200 |

Through these computational approaches, a detailed understanding of the SAR for the this compound scaffold can be built, guiding the synthesis of new compounds with improved activity profiles.

Applications in Medicinal Chemistry and Drug Discovery

Design and Synthesis of Biologically Active Derivatives

The strategic placement of reactive sites on the pyridine (B92270) ring of 6-chloro-3-iodopyridin-2-amine makes it a valuable precursor for creating complex molecular architectures with therapeutic potential.

As Key Building Blocks for Novel Therapeutic Agents

This compound is a crucial intermediate in the synthesis of novel therapeutic agents. myskinrecipes.com Its structure is particularly valuable in medicinal chemistry because the distinct chemical properties of the chloro and iodo substituents allow for selective and directed modifications. The iodine atom, for instance, is an excellent leaving group, making it highly suitable for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig couplings. These reactions are fundamental in modern drug discovery for creating carbon-carbon and carbon-nitrogen bonds, which are essential for assembling complex drug candidates. This selective reactivity allows chemists to introduce a variety of molecular fragments, systematically building molecules to optimize their interaction with biological targets. The compound serves as a foundational scaffold for developing molecules with potential antitumor, antiviral, or anti-inflammatory activities. myskinrecipes.com

Incorporation into Complex Heterocyclic Systems

The utility of this compound extends to its role in constructing complex heterocyclic systems, which are prevalent in many approved drugs. Chemists utilize its reactivity to build fused ring systems, which are often essential for biological activity. For example, it can be used in condensation reactions to form azaindoles, a class of privileged structures in medicinal chemistry known for mimicking the biological activity of indoles. mdpi.com The ability to use this compound in powerful synthetic reactions like the Suzuki and Buchwald-Hartwig couplings facilitates the creation of intricate molecular frameworks found in many therapeutic agents. myskinrecipes.com This strategic incorporation allows for the development of new chemical entities with tailored properties designed to interact with specific biological pathways.

Targeting Specific Biological Pathways and Receptors

Derivatives synthesized from this compound have been investigated for their ability to modulate the activity of various biological targets, leading to the development of agents for a range of diseases.

Kinase Inhibitors and Anti-Cancer Agents

One of the most significant applications of this compound is in the development of kinase inhibitors for cancer therapy. myskinrecipes.com Protein kinases are a large family of enzymes that play a central role in regulating cellular processes, and their abnormal activation is a hallmark of many cancers. google.com Consequently, they are a major target for anti-cancer drug development. The pyridine scaffold of this compound is a key component in synthesizing compounds that can bind to the ATP-binding site of specific kinases, inhibiting their function and thereby blocking tumor growth and progression. For instance, this compound is a precursor for a novel class of compounds designed to treat or prevent diseases associated with abnormal or deregulated kinase activity, particularly those involving the B-Raf kinase. google.com The azaindole framework, which can be synthesized from aminopyridine precursors, is also prominent in the design of various kinase inhibitors, including those targeting Aurora kinases, which are also implicated in cancer. mdpi.comresearchgate.net

Table 1: Examples of Therapeutic Targets for Derivatives

| Derivative Class | Therapeutic Target | Indication |

|---|---|---|

| Pyrazole-Pyrimidine Compounds | B-Raf Kinase | Cancer |

| Azaindole Derivatives | Aurora Kinases | Cancer |

Antibacterial and Antifungal Compounds